![molecular formula C14H17NO2 B12897460 Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate CAS No. 59235-27-7](/img/structure/B12897460.png)
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate is an organic compound that belongs to the class of esters. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of the pyrrole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate typically involves the condensation of 2,5-dihydro-1H-pyrrole with an appropriate phenylacetate derivative. One common method involves the reaction of 2,5-dihydro-1H-pyrrole with 4-bromoacetophenone in the presence of a base such as potassium carbonate, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)ethanol.
Substitution: Various substituted phenylacetate derivatives.
Scientific Research Applications
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate: Similar structure but with a propanoate ester group.
Methyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate: Similar structure but with a methyl ester group.
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate: Similar structure but with a butanoate ester group.
Uniqueness
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate is unique due to its specific ester group and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59235-27-7 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 2-[4-(2,5-dihydropyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)11-12-5-7-13(8-6-12)15-9-3-4-10-15/h3-8H,2,9-11H2,1H3 |
InChI Key |
RAQHRNZSOAQGIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
![2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B12897402.png)
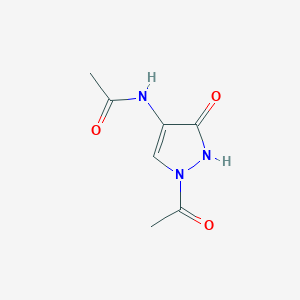
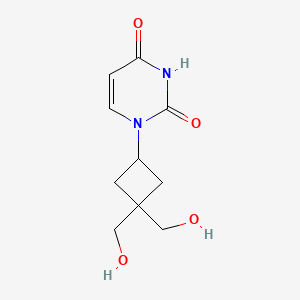
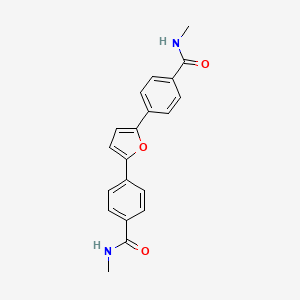

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)

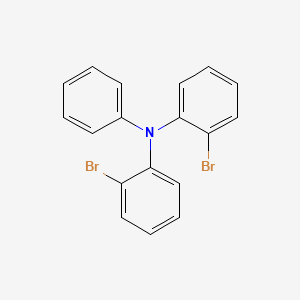

![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
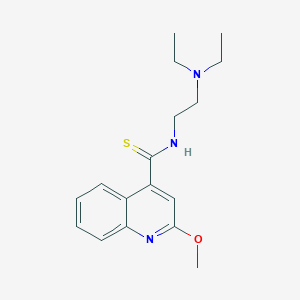
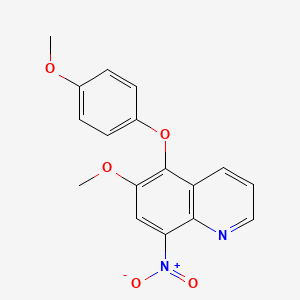
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
